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2-(3-Methylthiopropyl)malic acid

glucosinolate biosynthesis methylthioalkylmalate synthase substrate specificity

2-(3-Methylthiopropyl)malic acid (MTPM; C₈H₁₄O₅S; MW 222.26 g/mol) is the 2-(3-methylthiopropyl) derivative of malic acid and a conjugate acid of 2-(3-methylthiopropyl)malate(2−). It belongs to the 2-(ω-methylthio)alkylmalic acid class of medium-chain hydroxy acids and functions as a key intermediate in the methionine side-chain elongation cycle of aliphatic glucosinolate biosynthesis in Brassicaceae species, including Arabidopsis thaliana.

Molecular Formula C8H14O5S
Molecular Weight 222.26 g/mol
Cat. No. B1262669
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-Methylthiopropyl)malic acid
Molecular FormulaC8H14O5S
Molecular Weight222.26 g/mol
Structural Identifiers
SMILESCSCCCC(CC(=O)O)(C(=O)O)O
InChIInChI=1S/C8H14O5S/c1-14-4-2-3-8(13,7(11)12)5-6(9)10/h13H,2-5H2,1H3,(H,9,10)(H,11,12)
InChIKeyWLOKFRZXOVZGIN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(3-Methylthiopropyl)malic acid – A Chain-Elongated Malic Acid Intermediate for Glucosinolate Pathway Research and Metabolite Standards Procurement


2-(3-Methylthiopropyl)malic acid (MTPM; C₈H₁₄O₅S; MW 222.26 g/mol) is the 2-(3-methylthiopropyl) derivative of malic acid and a conjugate acid of 2-(3-methylthiopropyl)malate(2−) [1]. It belongs to the 2-(ω-methylthio)alkylmalic acid class of medium-chain hydroxy acids and functions as a key intermediate in the methionine side-chain elongation cycle of aliphatic glucosinolate biosynthesis in Brassicaceae species, including Arabidopsis thaliana [2]. The compound is produced by methylthioalkylmalate synthase (MAM) via condensation of 5-methylthio-2-oxopentanoate with acetyl-CoA, and is subsequently isomerized to 3-(3′-methylthio)propylmalate by isopropylmalate isomerase (IPMI) [3].

Why 2-(3-Methylthiopropyl)malic acid Cannot Be Interchanged with General-Purpose Malic Acid Derivatives or Adjacent Chain-Length Analogs


Within the methylthioalkylmalate series, each chain-length variant occupies a non-redundant biosynthetic node that determines the downstream glucosinolate side-chain length. MAM1 synthase from Arabidopsis Columbia ecotype exhibits differential catalytic efficiency across ω-methylthio-2-oxoalkanoate substrates, with maximum relative activity toward the C₅ 2-oxo acid (MTOP) that yields MTPM, compared to 86% for the C₄ substrate (MTOB) yielding MTEM, and no detectable activity toward the C₆ substrate (MTOH) [1]. Furthermore, MAM1 catalyzes exclusively the first two elongation cycles, whereas MAM3 processes all chain lengths, meaning that MTPM production is specifically tied to MAM1 activity in ecotype Columbia [1]. The isomerization of MTPM by IPMI to 3-(3′-methylthio)propylmalate is also a distinct enzymatic step (KEGG R08624) not shared by non-sulfur isopropylmalate or longer-chain analogs [2]. These enzymatic specificity boundaries mean that substituting MTPM with MTEM, MTBM, or isopropylmalate will yield different metabolic fates and cannot serve as equivalent intermediates for pathway reconstruction, enzyme assay standards, or metabolomics quantification.

2-(3-Methylthiopropyl)malic acid – Quantitative Differentiation Evidence for Scientific Selection


MAM1 Synthase Substrate Preference: MTPM-Producing Substrate (MTOP) Shows 100% Relative Activity vs. 86% for MTEM-Producing MTOB and 0% for Longer-Chain MTOH

In a direct head-to-head comparison using recombinant Arabidopsis thaliana MAM1 (ecotype Columbia), the substrate 5-methylthio-2-oxopentanoate (MTOP), which yields 2-(3′-methylthiopropyl)malate (MTPM), exhibited 100% relative activity. By contrast, 4-methylthio-2-oxobutanoate (MTOB), which yields 2-(2′-methylthio)ethylmalate (MTEM), showed 86% relative activity. No activity was detected with 6-methylthio-2-oxohexanoate (MTOH), the substrate that would yield 2-(4′-methylthio)butylmalate [1]. This establishes MTOP/MTPM as the kinetically preferred substrate-product pair for MAM1 among the methionine-derived 2-oxo acids tested.

glucosinolate biosynthesis methylthioalkylmalate synthase substrate specificity

Water Solubility Gradient Across Methylthioalkylmalate Series: MTPM (3.24 g/L) Is 2× More Soluble Than MTBM (1.6 g/L) and 4.6× More Soluble Than MTHPM (0.71 g/L)

Predicted water solubility values computed by ALOGPS demonstrate a monotonic decrease with increasing methylthioalkyl side-chain length. 2-(3′-Methylthio)propylmalate (MTPM, C₈) has a predicted solubility of 3.24 g/L [1]. The one-methylene-longer analog 2-(4′-methylthio)butylmalate (MTBM, C₉) shows 1.6 g/L [2], and the two-methylene-longer 2-(5′-methylthio)pentylmalate (MTHPM, C₁₀) shows 0.71 g/L [3]. The shorter analog 2-(2′-methylthio)ethylmalate (MTEM, C₇) has a predicted logP of −0.71 (ALOGPS), consistent with higher polarity [4].

physicochemical properties water solubility metabolite handling

Lipophilicity (logP) Differentiation: MTPM LogP 0.05 (ALOGPS) Is Intermediate Between the Shorter MTEM (−0.71) and Longer MTBM (0.85)

Predicted octanol-water partition coefficients (logP) for the methylthioalkylmalate series increase systematically with side-chain length. MTPM (propyl spacer, C₈ total) has an ALOGPS logP of 0.05 [1]. The shorter-chain MTEM (ethyl spacer, C₇) has a logP of −0.71 [2], while the longer-chain MTBM (butyl spacer, C₉) has a logP of 0.85 [3]. ChemAxon-calculated logP values show the same trend: 0.49 (MTPM) vs. 0.93 (MTBM) vs. 1.38 (MTHPM).

lipophilicity chromatographic retention logP prediction

Acid Dissociation Constant (pKa) Comparison: MTPM pKa 3.70 vs. MTBM 3.79 vs. MTHPM 3.86 — Chain Length Modulates Acidity

The strongest acidic pKa values predicted by ChemAxon show a subtle but systematic decrease in acidity with increasing alkylthio chain length. MTPM has a predicted strongest acidic pKa of 3.70 [1]. The one-methylene-longer MTBM has pKa 3.79 [2], and the two-methylene-longer MTHPM has pKa 3.86 [3], representing a shift of +0.09 and +0.16 units respectively. While these differences are modest, they reflect the electron-donating effect of the lengthening alkyl chain on the α-hydroxy acid moiety.

acid dissociation constant ionization state buffer preparation

Biosynthetic Node Specificity: MTPM Is the Exclusive Product of the Second Elongation Cycle — MAM1 Processes Only Cycles 1 and 2, While MAM3 Handles All Chain Lengths

The methionine chain elongation cycle in Arabidopsis thaliana proceeds through iterative rounds of condensation, isomerization, and oxidative decarboxylation. MAM1 (encoded by At5g23010) catalyzes the condensation reactions of exclusively the first two elongation cycles — converting MTOB to MTEM (cycle 1) and MTOP to MTPM (cycle 2) — but not further cycles [1]. MAM3 (At5g23020), by contrast, catalyzes all elongation cycles including those producing longer-chain products [2]. Consequently, in the Columbia ecotype where MAM1 predominates, MTPM represents the terminal MAM-dependent intermediate before downstream core glucosinolate structure formation, making it a critical branching-point metabolite.

chain elongation cycle MAM1 vs. MAM3 biosynthetic pathway engineering

Gibbs Free Energy of Formation: MTPM ΔfG′° = −66.97 kcal/mol — Thermodynamic Reference Point for Metabolic Flux Modeling

MetaCyc reports a Standard Gibbs Free Energy of Formation (ΔfG′°) for 2-(3′-methylthio)propylmalate of −66.97 kcal/mol, estimated using the group contribution method [1]. This thermodynamic parameter is compound-specific and enables integration of MTPM as a distinct metabolite node in genome-scale metabolic models of glucosinolate biosynthesis. Analogs with different chain lengths will have different ΔfG′° values due to the contribution of additional methylene groups, which alters the thermodynamic feasibility calculations for pathway flux predictions.

thermodynamics metabolic modeling flux balance analysis

Validated Application Scenarios for 2-(3-Methylthiopropyl)malic acid Based on Quantitative Differentiation Evidence


LC-MS/MS Metabolomics: MTPM as a Chain-Length-Specific Analytical Standard for Glucosinolate Pathway Intermediates

In targeted metabolomics of Brassicaceae tissues or heterologous expression systems, MTPM serves as an authentic reference standard for quantifying the second-elongation-cycle intermediate. Its intermediate logP (0.05 ALOGPS) and distinct retention time, combined with water solubility of 3.24 g/L, enable reliable preparation of calibration curves in aqueous-organic mobile phases [1][2]. Procurement of MTPM rather than the shorter MTEM (logP −0.71) or longer MTBM (logP 0.85) is essential to avoid peak misassignment in reversed-phase LC-MS/MS chromatograms where these homologs may partially co-elute depending on column chemistry [3].

In Vitro Enzyme Assays: MTPM as the Specific Substrate for Isopropylmalate Isomerase (IPMI) Activity Validation

The isomerization of MTPM to 3-(3′-methylthio)propylmalate by IPMI (EC 4.2.1.170 / KEGG R08624) is a defined enzymatic step in the chain elongation cycle [1]. Using MTPM as a substrate in IPMI coupled assays, rather than MTEM or isopropylmalate, ensures measurement of the physiologically relevant glucosinolate-pathway isomerase activity, as IPMI's dual role in both leucine biosynthesis and methionine chain elongation involves distinct substrate specificities that vary with the associated small subunit (IPMI SSU1 vs. SSU2 vs. SSU3) [2].

Metabolic Engineering of Glucosinolate Chain Length: MTPM as a Diagnostic Biomarker for MAM1 Function in Heterologous Pathways

When reconstituting the methionine chain elongation pathway in E. coli, yeast, or Nicotiana benthamiana for synthetic biology applications, MTPM accumulation specifically reports on successful MAM1-dependent second-cycle activity, since MAM1 processes only cycles 1 and 2 [1]. Detection of MTBM or longer-chain products indicates MAM3-like activity or endogenous host enzyme interference. MTPM quantification thus provides a precise diagnostic endpoint for engineering chain-length-controlled glucosinolate production [2].

Plant Natural Product Biochemistry: MTPM as a Pathway Elucidation Tool in Non-Model Brassicaceae Species

In comparative biochemical studies across Brassicaceae species with varying glucosinolate profiles, MTPM serves as a pathway probe to distinguish MAM1-dominated (short-chain) from MAM3-dominated (long-chain) elongation strategies [1]. The compound's availability as a pure standard enables feeding studies and isotope-labeling experiments where its metabolic fate can be traced to specific glucosinolate end-products, linking genotype to chemotype in ecological and evolutionary studies [2].

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